molecular formula C24H50Cl2Si B3112059 Dichlorodidodecylsilane CAS No. 18768-06-4

Dichlorodidodecylsilane

Cat. No.: B3112059
CAS No.: 18768-06-4
M. Wt: 437.6 g/mol
InChI Key: CNMRTWIPHVMKBT-UHFFFAOYSA-N
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Description

Dichlorodidodecylsilane is an organosilicon compound with the molecular formula C24H50Cl2Si. It is a silane derivative characterized by the presence of two dodecyl groups and two chlorine atoms attached to a silicon atom. This compound is used in various chemical processes and industrial applications due to its unique properties.

Preparation Methods

Dichlorodidodecylsilane can be synthesized through a multi-step process involving the reaction of 1-dodecene with dichlorosilane. The synthesis typically involves the following steps :

    Stage 1: 1-dodecene is reacted with dichlorosilane at temperatures ranging from -78°C to 0°C under an inert atmosphere.

    Stage 2: The reaction mixture is then treated with dihydrogen hexachloroplatinate (IV) hexahydrate in isopropyl alcohol at temperatures between 0°C and 20°C under an inert atmosphere.

    Distillation: The resulting mixture is distilled at 220°C under a vacuum of 0.1 mmHg to obtain this compound with a yield of approximately 62.5%.

Chemical Reactions Analysis

Dichlorodidodecylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silane derivatives.

    Hydrosilylation: This compound can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst, leading to the formation of organosilicon compounds.

    Oxidation and Reduction: this compound can undergo oxidation to form silanols or siloxanes, and reduction reactions to form silanes.

Common reagents used in these reactions include hexachloroplatinic acid, isopropyl alcohol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dichlorodidodecylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dichlorodidodecylsilane involves its ability to form strong bonds with various substrates through its silicon atom. The chlorine atoms can be replaced with other functional groups, allowing for the formation of stable organosilicon compounds. This compound can interact with molecular targets and pathways involved in surface modification and material synthesis.

Comparison with Similar Compounds

Dichlorodidodecylsilane can be compared with other similar compounds, such as:

This compound is unique due to its long alkyl chains, which impart hydrophobicity and flexibility, making it suitable for specific applications where these properties are desired.

Properties

IUPAC Name

dichloro(didodecyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50Cl2Si/c1-3-5-7-9-11-13-15-17-19-21-23-27(25,26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMRTWIPHVMKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[Si](CCCCCCCCCCCC)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dry tarred 500 mL Schlenk bomb flask was condensed 29.0 g (0.286 mol) of dichlorosilane at −78° C. To this was added 100 g (0.594 mol) of 1-dodecene under an argon flow. This mixture was allowed to warm to 0° C., then 100 mg (0.193 mmol) of hexachloroplatinic acid hexahydrate dissolved in 2 mL of isopropanol was added via syringe. The mixture was allowed to slowly warm to room temperature where it was allowed to stir for 40 hours. After this time the solution was cannula transferred into a dry 250 mL 3-necked round bottom flask equipped with a fractional distillation apparatus. The mixture was distilled at 220° C. at 0.1 mmHg. Yield: 78.1 g (62.5%). 1H NMR (400 MHz, C6D6): δ=1.6-1.4 (m, 4H), 1.4-1.1 (m, 36H), 1.0-0.8 (m, 10H). 13C NMR (100 MHz, C6D6): δ=33.19, 32.72, 30.51, 30.30, 30.21, 29.89, 23.51, 23.16, 20.92, 14.77. HRMS (EI) m/z, calcd for C24H50Cl2Si (M+): 436.3059; found: 436.3058.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dichlorodidodecylsilane
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Dichlorodidodecylsilane
Reactant of Route 3
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Reactant of Route 4
Reactant of Route 4
Dichlorodidodecylsilane

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